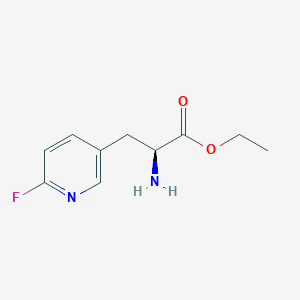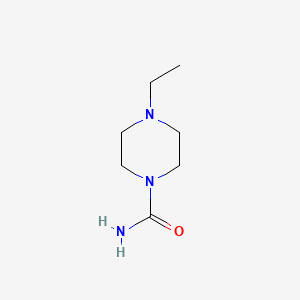
AceglutamideAluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceglutamide aluminum is synthesized by acetylating L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields aceglutamide as a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of aceglutamide aluminum involves the reaction of L-glutamine with acetic anhydride in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Aceglutamide aluminum undergoes several types of chemical reactions, including:
Hydrolysis: Aceglutamide aluminum can be hydrolyzed to produce L-glutamine and acetic acid.
Substitution: Aceglutamide aluminum can participate in substitution reactions, particularly involving the acetyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Various nucleophiles can be used to replace the acetyl group under appropriate conditions.
Major Products Formed
Hydrolysis: L-glutamine and acetic acid.
Oxidation: Oxidized derivatives of aceglutamide aluminum.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Aceglutamide aluminum functions as a prodrug to glutamine, providing improved potency and stability. It is converted to glutamine in the body, which then participates in various metabolic pathways. Glutamine is a precursor to glutamate, an important neurotransmitter in the brain. The compound’s neuroprotective effects are attributed to its ability to enhance glutamine levels, thereby supporting neuronal function and survival .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglutamic acid
- N-Acetylaspartic acid
- Citrulline
- Pivagabine
- Bromisoval
- Carbromal
Uniqueness
Aceglutamide aluminum is unique due to its dual role as a psychostimulant and antiulcer agent. Its acetylated form provides improved stability and potency compared to other glutamine derivatives. Additionally, its ability to function as a prodrug to glutamine makes it particularly valuable in medical and industrial applications .
Properties
Molecular Formula |
C21H33AlN6O12 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
aluminum;2-acetamido-5-amino-5-oxopentanoate |
InChI |
InChI=1S/3C7H12N2O4.Al/c3*1-4(10)9-5(7(12)13)2-3-6(8)11;/h3*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;;;+3/p-3 |
InChI Key |
KPVRRVPOMMDUOB-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)

![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)


![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)


![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)

![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)

